Tetradecylamine

Descripción

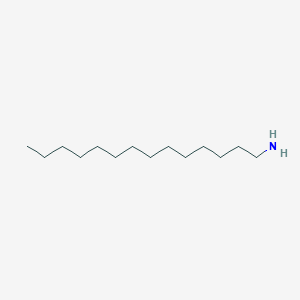

Structure

3D Structure

Propiedades

IUPAC Name |

tetradecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZVEHJLHYMBBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1838-04-6 (hydrochloride), 2016-54-8 (acetate) | |

| Record name | N-Tetradecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9040768 | |

| Record name | Tetradecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2016-42-4, 68037-91-2 | |

| Record name | Tetradecylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2016-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Tetradecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, C14-18-alkyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Tetradecanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amines, C14-18-alkyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetradecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NOM20L9LFT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Tetradecylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of tetradecylamine, a long-chain primary amine with applications in various fields of research and development, including its role as a surfactant, and its potential in antimicrobial and anti-inflammatory studies. This document details key synthetic routes and purification methodologies, supported by experimental protocols and data for comparative analysis.

Core Synthetic Methodologies

The synthesis of this compound can be achieved through several established chemical transformations. The most common and practical laboratory-scale methods include the reduction of tetradecanamide, the catalytic hydrogenation of tetradecanenitrile, and the reductive amination of tetradecanal.

Reduction of Tetradecanamide

A robust method for synthesizing primary amines is the reduction of the corresponding amide. Tetradecanamide, which can be synthesized from myristic acid, serves as a key intermediate. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly employed for this transformation.

Experimental Protocol: Reduction of Tetradecanamide with LiAlH₄

-

Materials:

-

Tetradecanamide

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

10% Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, heating mantle, magnetic stirrer, and standard glassware for extraction and filtration.

-

-

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser and magnetic stirrer, a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF is prepared.

-

A solution of tetradecanamide (1 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

After completion, the reaction is cooled to 0 °C, and the excess LiAlH₄ is quenched by the cautious, sequential dropwise addition of water, followed by 10% NaOH solution, and then more water.

-

The resulting granular precipitate is filtered off and washed with THF.

-

The combined filtrate and washes are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

| Parameter | Value | Reference |

| Typical Yield | 85-95% | [1] |

| Purity (crude) | >90% | Assumed based on typical reaction cleanliness |

Catalytic Hydrogenation of Tetradecanenitrile

The reduction of nitriles offers a direct route to primary amines. Tetradecanenitrile can be catalytically hydrogenated using various metal catalysts, with Raney Nickel being a common and effective choice. This method is often favored in industrial settings due to its cost-effectiveness and scalability.

Experimental Protocol: Hydrogenation of Tetradecanenitrile

-

Materials:

-

Tetradecanenitrile

-

Raney Nickel (catalyst)

-

Ethanol or Methanol (solvent)

-

Ammonia (optional, to suppress secondary amine formation)

-

High-pressure autoclave (Parr hydrogenator)

-

Filter aid (e.g., Celite)

-

-

Procedure:

-

The high-pressure autoclave is charged with tetradecanenitrile, the solvent (e.g., ethanol), and the Raney Nickel catalyst (typically 5-10% by weight of the nitrile).

-

If desired, a small amount of ammonia can be added to the reaction mixture to minimize the formation of secondary amine byproducts.

-

The autoclave is sealed, purged several times with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 50-100 bar).

-

The reaction mixture is heated to a specified temperature (e.g., 80-120 °C) and stirred vigorously.

-

The reaction progress is monitored by the uptake of hydrogen.

-

Upon completion, the reactor is cooled, and the excess hydrogen pressure is carefully vented.

-

The reaction mixture is filtered through a pad of filter aid to remove the catalyst.

-

The solvent is removed from the filtrate by rotary evaporation to give crude this compound.

-

| Parameter | Value | Reference |

| Typical Yield | High (often >90%) | [2][3] |

| Selectivity for Primary Amine | >95% (with ammonia) | [3][4] |

Reductive Amination of Tetradecanal

Reductive amination provides a versatile method for amine synthesis from carbonyl compounds. Tetradecanal can be reacted with ammonia to form an intermediate imine, which is then reduced in situ to this compound. Sodium borohydride or other reducing agents can be employed for the reduction step.

Experimental Protocol: Reductive Amination of Tetradecanal

-

Materials:

-

Tetradecanal

-

Ammonia (in methanol or aqueous solution)

-

Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Round-bottom flask, magnetic stirrer, and standard glassware for workup.

-

-

Procedure:

-

In a round-bottom flask, tetradecanal is dissolved in methanol.

-

A solution of ammonia in methanol is added, and the mixture is stirred at room temperature to form the imine intermediate.

-

The reducing agent (e.g., sodium borohydride) is added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature until completion, as monitored by TLC or GC-MS.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to afford crude this compound.

-

| Parameter | Value | Reference |

| Typical Yield | 85-93% | [5][6] |

| Reaction Conditions | Room Temperature | [5] |

Purification Methodologies

Crude this compound obtained from synthesis often contains unreacted starting materials, byproducts, and residual solvents. Therefore, purification is a critical step to obtain a high-purity product suitable for research and drug development applications.

Vacuum Distillation

Due to its relatively high boiling point, this compound is best purified by vacuum distillation to prevent thermal decomposition. This method is effective for removing non-volatile impurities and byproducts with significantly different boiling points.

Experimental Protocol: Vacuum Distillation of this compound

-

Apparatus:

-

Short-path distillation apparatus or a fractional distillation setup with a Vigreux column.

-

Round-bottom flask, distillation head with thermometer, condenser, receiving flask.

-

Vacuum pump, vacuum gauge, and cold trap.

-

Heating mantle with a magnetic stirrer.

-

-

Procedure:

-

The crude this compound is placed in the distillation flask with a magnetic stir bar.

-

The distillation apparatus is assembled and connected to a vacuum pump.

-

The system is evacuated to the desired pressure (e.g., 15 mmHg).

-

The distillation flask is heated gradually with stirring.

-

Fractions are collected based on the boiling point of this compound at the applied pressure.

-

The main fraction containing the purified product is collected in a pre-weighed receiving flask.

-

| Parameter | Value | Reference |

| Boiling Point | 162 °C at 15 mmHg | [7][8] |

| Expected Purity | >99% | Assumed for a successful distillation |

Recrystallization

For solid amines or those that can be converted to a crystalline salt, recrystallization is an excellent purification technique. The choice of solvent is crucial for successful recrystallization.

Experimental Protocol: Recrystallization of this compound

-

Solvent Selection: A suitable solvent or solvent system is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Common solvents for recrystallization of amines include ethanol, methanol, hexane, or mixtures such as ethanol/water.

-

Procedure:

-

The crude this compound is dissolved in a minimal amount of the hot solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered.

-

The hot, saturated solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

The resulting crystals are collected by vacuum filtration.

-

The crystals are washed with a small amount of the cold solvent to remove residual impurities.

-

The purified crystals are dried under vacuum.

-

| Parameter | Value | Reference |

| Typical Recovery | 80-95% | [9] |

| Expected Purity | High (>99.5%) | [9] |

Characterization Data

The purity and identity of synthesized this compound can be confirmed using various analytical techniques.

| Analytical Technique | Characteristic Data | Reference |

| ¹H NMR (CDCl₃) | δ 2.68 (t, 2H, -CH₂-NH₂), 1.42 (m, 2H), 1.26 (br s, 22H), 0.88 (t, 3H, -CH₃) | [10] |

| FTIR (KBr) | ~3300 cm⁻¹ (N-H stretch), 2800-3000 cm⁻¹ (C-H stretch), ~1450 cm⁻¹ (C-N stretch) | [1][11][12] |

| GC-MS | A single major peak with a mass spectrum corresponding to C₁₄H₃₁N. | [13] |

Biological Activity and Signaling Pathways

Long-chain primary amines, including this compound, have been investigated for their biological activities. Notably, they have been identified as inhibitors of the dynamin GTPase enzyme.

Dynamin GTPase Signaling Pathway

Dynamin is a large GTPase involved in the scission of nascent vesicles from the parent membrane during endocytosis. By inhibiting dynamin, long-chain amines can disrupt endocytic processes. This interference with a fundamental cellular process can have significant downstream effects. For instance, dynamin-2 has been implicated in a signaling pathway that can activate the tumor suppressor protein p53, leading to apoptosis in dividing cells.[14] The inhibition of dynamin by this compound and related compounds is thought to occur through interaction with the pleckstrin homology (PH) domain of the protein, which is involved in lipid binding.[15][16]

Antimicrobial and Anti-inflammatory Activity

This compound has demonstrated antimicrobial properties, particularly against Gram-positive bacteria, by disrupting the cell membrane.[17] Additionally, it has been shown to reduce the production of pro-inflammatory molecules.[17] The precise signaling pathways underlying these effects are still under investigation but are likely related to the amine's ability to interact with and disrupt cellular membranes and associated signaling proteins.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for the synthesis and purification of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. pp.bme.hu [pp.bme.hu]

- 5. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin [scielo.org.mx]

- 6. ias.ac.in [ias.ac.in]

- 7. 1-Tetradecylamine | 2016-42-4 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. 1-Tetradecylamine(2016-42-4) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound | C14H31N | CID 16217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Evidence That Dynamin-2 Functions as a Signal-Transducing Gtpase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Long chain amines and long chain ammonium salts as novel inhibitors of dynamin GTPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound | 2016-42-4 | FT69966 | Biosynth [biosynth.com]

Tetradecylamine: A Comprehensive Technical Guide for Researchers

Introduction

Tetradecylamine, also known as Myristylamine or 1-aminotetradecane, is a primary alkylamine that has garnered significant attention across various scientific disciplines, including materials science, pharmacology, and biotechnology. Its amphiphilic nature, characterized by a long hydrophobic alkyl chain and a hydrophilic amine head, imparts unique surfactant properties that are leveraged in a multitude of applications. This technical guide provides an in-depth overview of this compound, with a focus on its chemical properties, synthesis, and applications, particularly in the realm of nanoparticle synthesis and drug delivery, tailored for researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound is a versatile molecule with well-defined physical and chemical properties. A summary of its key identifiers and physicochemical characteristics is presented below.

| Property | Value | Reference |

| CAS Number | 2016-42-4 | |

| Molecular Formula | C₁₄H₃₁N | |

| Molecular Weight | 213.40 g/mol | |

| Appearance | White to pinkish crystalline solid | |

| Melting Point | 38-40 °C | |

| Boiling Point | 162 °C at 15 mmHg | |

| Solubility | Insoluble in water; soluble in organic solvents like chloroform, ether, and benzene. |

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical routes. One documented method involves the reaction of 1-tetradecene with N,N-dimethylchloramine in the presence of a Lewis acid catalyst, followed by hydrolysis.

Experimental Protocol: Synthesis from 1-Tetradecene

Materials:

-

1-Tetradecene

-

N,N-dimethylchloramine

-

Aluminum chloride (AlCl₃)

-

Methylene chloride (CH₂Cl₂)

-

Diethyl ether ((C₂H₅)₂O)

-

Hydrochloric acid (HCl, 28% by weight)

-

Water

Procedure:

-

A solution of N,N-dimethylchloramine in methylene chloride is chilled to -77 °C in a reactor.

-

Aluminum chloride is added to the chilled solution, and the mixture is stirred for 5 minutes.

-

Diethyl ether is then added, and stirring continues for an additional 5 minutes.

-

A mixture of additional diethyl ether and 1-tetradecene is added to the stirred solution.

-

The reaction mixture is heated to -35 °C and stirred for one hour.

-

The reaction is quenched by the addition of hydrochloric acid and water, followed by stirring for 30 minutes.

-

The organic and aqueous layers are separated.

-

The organic layer is washed again with hydrochloric acid and separated.

-

The final organic layer is filtered to yield the this compound salt.

Applications in Nanotechnology and Drug Delivery

This compound plays a crucial role as a capping agent and stabilizer in the synthesis of various nanoparticles. Its primary function is to control the growth and prevent the agglomeration of nanoparticles, thereby ensuring their stability and desired size.[1][2] The amine group coordinates with the surface of the metal nanocrystals, while the long alkyl chain provides steric hindrance.[1]

Role as a Capping Agent in Nanoparticle Synthesis

The synthesis of nanoparticles, such as those made of cadmium selenide (CdSe) or tin sulfide (SnS), often utilizes long-chain primary amines like this compound or its close structural analogs like octadecylamine.[1][3] These capping agents influence the final morphology and photoluminescence properties of the synthesized nanocrystals.[1]

Below is a generalized workflow for the synthesis of nanoparticles using a long-chain amine as a capping agent.

Utility in Drug Delivery Systems

In the context of drug delivery, long-chain amines like this compound are integral components of lipid nanoparticles (LNPs).[4][5] These LNPs are used to encapsulate and deliver therapeutic agents, including small molecules, proteins, and nucleic acids like siRNA and mRNA.[6] The cationic nature of the amine headgroup at physiological pH facilitates interaction with negatively charged cell membranes, promoting cellular uptake.[4]

Interaction with Cellular Mechanisms

While there is no direct evidence to suggest that this compound itself modulates specific intracellular signaling pathways, its role in drug delivery systems implies a significant interaction with cellular machinery. As a component of LNPs, this compound facilitates the entry of therapeutic payloads into cells, primarily through endocytic pathways.

The cationic charge of the amine group on the LNP surface interacts with the negatively charged cell surface, triggering endocytosis. Once inside the cell within an endosome, the "proton sponge" effect can come into play. The amine groups become protonated in the acidic environment of the endosome, leading to an influx of counter-ions and water, which causes endosomal swelling and eventual rupture, releasing the therapeutic cargo into the cytoplasm.

The following diagram illustrates the general mechanism of cellular uptake of a lipid nanoparticle containing a cationic lipid like this compound.

Other Notable Applications

Beyond nanotechnology and drug delivery, this compound serves as an important intermediate in the synthesis of a variety of other chemicals. It is used in the production of:

-

Surfactants and detergents [7]

-

Corrosion inhibitors

-

Fungicides and other agrochemicals [8]

-

Textile finishing agents

Conclusion

This compound is a multifaceted primary amine with significant utility in both industrial and research settings. Its properties as a surfactant and capping agent make it an invaluable tool in the controlled synthesis of nanoparticles. Furthermore, its incorporation into lipid-based drug delivery systems highlights its potential in the development of advanced therapeutics. For researchers and professionals in drug development, a thorough understanding of this compound's properties and applications is crucial for harnessing its full potential in creating innovative solutions.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]

- 4. Tailoring the lipid composition of nanoparticles modulates their cellular uptake and affects the viability of triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wholesale 1-Tetradecylamine CAS:2016-42-4 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to Myristylamine and its Derivatives: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and key applications of myristylamine and its related derivatives, specifically N,N-Dimethyltetradecylamine and Myristamine Oxide. These long-chain aliphatic amines are of significant interest in various fields, including cosmetics, surfactants, and advanced drug delivery systems.

Chemical and Physical Properties

The term "myristylamine" can refer to the primary amine, this compound, or its tertiary amine derivative, N,N-Dimethylthis compound. This guide will cover both, along with the corresponding amine oxide, Myristamine Oxide, which is a widely used surfactant.

This compound (Myristylamine)

This compound is a primary alkylamine with a 14-carbon chain.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2016-42-4 | [1][2] |

| Molecular Formula | C₁₄H₃₁N | [1][2] |

| Molecular Weight | 213.41 g/mol | [2] |

| Appearance | White to pinkish crystalline solid | [1] |

| Melting Point | 37 - 42 °C | [3] |

| Boiling Point | 291 °C at 760 mmHg | [3] |

| Density | 0.993 g/cm³ | [3] |

| Solubility | Insoluble in water; soluble in chloroform and methanol. | [4] |

| pKa | 10.6 | [3] |

N,N-Dimethylthis compound (Dimethyl Myristamine)

This tertiary amine is a key intermediate in the synthesis of Myristamine Oxide.

Table 2: Chemical and Physical Properties of N,N-Dimethylthis compound

| Property | Value | Reference |

| CAS Number | 112-75-4 | [5][6] |

| Molecular Formula | C₁₆H₃₅N | [5][6] |

| Molecular Weight | 241.46 g/mol | [5][6] |

| Appearance | Colorless to light yellow liquid | [7] |

| Melting Point | -3 °C | |

| Boiling Point | 148 °C at 2 mmHg | |

| Density | 0.795 g/mL at 20 °C | [5][6] |

| Solubility | Slightly soluble in chloroform, hexane, and methanol. | |

| pKa | 9.78 ± 0.28 (Predicted) |

Myristamine Oxide (N,N-Dimethylthis compound N-oxide)

Myristamine Oxide is a versatile zwitterionic surfactant with a wide range of applications.[8]

Table 3: Chemical and Physical Properties of Myristamine Oxide

| Property | Value | Reference |

| CAS Number | 3332-27-2 | [9][10] |

| Molecular Formula | C₁₆H₃₅NO | [9][10] |

| Molecular Weight | 257.46 g/mol | [9][10] |

| Appearance | White to off-white solid | |

| Melting Point | 130 °C | [8] |

| Boiling Point | Not available | |

| Density | 0.716 g/cm³ at 20°C | [9] |

| Solubility in Water | 10 g/L at 20 °C | [8] |

| pKa | 4.01 at 20 °C | [9][11][12] |

Experimental Protocols

Synthesis of N,N-Dimethylthis compound

This protocol describes the synthesis of N,N-Dimethylthis compound from Dodecylamine, which can be adapted for this compound.

Materials:

-

Dodecylamine (or this compound)

-

Formic acid

-

Formaldehyde

-

Round bottom flask

-

Ice bath

-

Reflux apparatus

-

Rotary evaporator

Procedure:

-

In a round bottom flask, cool 20 g (0.108 mmol) of Dodecylamine in an ice water bath.

-

Slowly add 5 ml (0.162 mmol) of formic acid dropwise until a clear solution is obtained.

-

To this solution, add 5.86 g of formaldehyde.

-

Reflux the reaction mixture at 80°C for 5 hours.

-

After the reaction is complete, evaporate the crude product using a rotary evaporator.

-

The final product can be purified by crystallization.

Synthesis of Myristamine Oxide

Myristamine Oxide can be synthesized by the oxidation of N,N-Dimethylthis compound.

Materials:

-

N,N-Dimethylthis compound

-

Hydrogen peroxide

-

Round bottom flask

Procedure:

-

Place 15 g (0.07 mole) of N,N-Dimethylthis compound in a round bottom flask.

-

The oxidation is carried out using hydrogen peroxide as the oxidant. Further details on the specific concentration and reaction conditions may vary and should be optimized based on laboratory safety protocols.

An alternative method involves the use of ozone as the oxidant in a nonaqueous solvent.[13]

Determination of Melting Point

A standard method for determining the melting point of a crystalline solid like this compound.

Materials:

-

Melting point apparatus

-

Capillary tubes

-

Sample of the solid

Procedure:

-

Ensure the sample is dry and, if necessary, pulverize it.

-

Load a small amount of the sample (2-3 mm height) into a capillary tube by tapping the open end into the sample and then tapping the closed end on a hard surface to pack the solid.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is known, heat rapidly to about 20°C below this temperature.

-

Then, decrease the heating rate to approximately 1-2°C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.

-

For an unknown substance, a preliminary rapid heating can be performed to determine an approximate melting point, followed by a more precise measurement with a fresh sample.

Determination of pKa by Potentiometric Titration

This protocol outlines a general procedure for determining the acid dissociation constant (pKa) of amines.

Materials:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solution of a strong acid (e.g., HCl)

-

Standardized solution of a strong base (e.g., NaOH)

-

The amine sample

-

Deionized water and a suitable organic co-solvent if the amine is not water-soluble.

Procedure:

-

Dissolve a precisely weighed amount of the amine sample in a known volume of deionized water (or a water/co-solvent mixture).

-

If determining the pKa of the conjugate acid, the solution can be initially acidified with a known amount of strong acid.

-

Immerse the calibrated pH electrode in the solution and begin stirring.

-

Titrate the solution by adding small, precise increments of the strong base from the burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration well past the equivalence point.

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized.

Signaling Pathways and Logical Relationships in Drug Delivery

While specific intracellular signaling pathways directly modulated by these particular myristylamine derivatives are not extensively detailed in publicly available literature, their primary role in drug and gene delivery is well-established. Their cationic nature at physiological pH allows them to interact with negatively charged nucleic acids (DNA, RNA) and cell membranes, facilitating cellular uptake. The following diagrams illustrate the logical workflow of their application in drug delivery.

Caption: Experimental workflow for the synthesis of cationic liposomes for drug delivery.

The mechanism of cationic lipid-mediated gene delivery involves several key steps, from complex formation to gene expression within the target cell.

Caption: Generalized pathway for cationic lipid-mediated gene delivery.

Applications and Safety

Applications

-

This compound: Primarily used as an intermediate in the synthesis of cationic surfactants and germicides.[1] It also shows inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase.

-

N,N-Dimethylthis compound: This tertiary amine is a crucial intermediate for producing other surfactants, such as Myristamine Oxide. It also finds use as a corrosion inhibitor and in hair conditioning formulations.[7]

-

Myristamine Oxide: Due to its excellent foaming, viscosity-building, and conditioning properties, Myristamine Oxide is widely used in personal care products like shampoos, body washes, and cleansers.[14] It also has antimicrobial properties and is used in household and industrial cleaning agents.[15] Its amphoteric nature allows for its use in a wide pH range.

Safety and Handling

This compound:

-

GHS Hazard Statements: Causes skin and serious eye irritation, and may cause respiratory irritation. Very toxic to aquatic life.

-

Precautions: Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Use in a well-ventilated area.

N,N-Dimethylthis compound:

-

GHS Hazard Statements: Harmful if swallowed and causes severe skin burns and eye damage.

-

Precautions: Wear suitable protective clothing, gloves, and eye/face protection. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Myristamine Oxide:

-

GHS Hazard Statements: Harmful if swallowed, causes skin irritation, and serious eye damage.[10][16]

-

Precautions: Wear protective gloves, clothing, and eye/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16]

This guide provides a foundational understanding of myristylamine and its key derivatives for professionals in research and drug development. For specific applications, further investigation into the extensive body of literature is recommended.

References

- 1. 1-Tetradecylamine | 2016-42-4 [chemicalbook.com]

- 2. This compound | C14H31N | CID 16217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. Tetradecyl amine [kemipro-surfactant.com]

- 5. N,N-Dimethylthis compound technical, = 95 GC/NT 112-75-4 [sigmaaldrich.com]

- 6. N,N-Dimethylthis compound - Purity 95%, Technical Grade, Best Price in Mumbai [nacchemical.com]

- 7. N,N-Dimethylthis compound | C16H35N | CID 8211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Myristamine oxide - Wikipedia [en.wikipedia.org]

- 9. MYRISTYL DIMETHYLAMINE OXIDE CAS#: 3332-27-2 [amp.chemicalbook.com]

- 10. Myristamine oxide | C16H35NO | CID 18739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3332-27-2 CAS MSDS (MYRISTYL DIMETHYLAMINE OXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. N,N-dimethylthis compound-N-oxide [chembk.com]

- 13. US3332999A - Process for preparation of amine oxides - Google Patents [patents.google.com]

- 14. specialchem.com [specialchem.com]

- 15. rockchemicalsinc.com [rockchemicalsinc.com]

- 16. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the pKa and Basicity of Tetradecylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecylamine (also known as myristylamine) is a primary alkylamine with a 14-carbon aliphatic chain. Its chemical properties, particularly its basicity and pKa, are of significant interest in various fields, including surfactant chemistry, materials science, and pharmacology. As an amphiphilic molecule, it serves as a crucial intermediate in the synthesis of cationic and amphoteric surfactants, which have widespread applications as mineral flotation agents, fabric softeners, dyeing assistants, and antimicrobial agents.[1] In the realm of drug development, the basicity of amine-containing compounds profoundly influences their pharmacokinetic and pharmacodynamic profiles, affecting properties such as solubility, membrane permeability, and target binding. This guide provides a comprehensive technical overview of the pKa and basicity of this compound, including quantitative data, experimental protocols for its determination, and an exploration of the structural factors governing its reactivity.

Basicity and pKa of this compound

The basicity of an amine is quantified by the pKa of its conjugate acid (R-NH3+). A higher pKa value corresponds to a stronger base. For primary alkylamines, the pKa values typically fall within the range of 9.5 to 11.0.[2] The reported pKa for this compound is 10.62 at 25°C .[3][4][5][6] Another predicted value for the strongest basic pKa is 10.21. This value places this compound as a moderately strong base, comparable to other long-chain primary amines.

The basicity of alkylamines is primarily governed by the electron-donating inductive effect of the alkyl group. This effect increases the electron density on the nitrogen atom, making the lone pair of electrons more available for protonation. Consequently, alkylamines are generally more basic than ammonia.

The Influence of Alkyl Chain Length on Basicity

Quantitative Data Summary

The following tables summarize the key quantitative data related to the basicity and physical properties of this compound.

| Parameter | Value | Reference |

| pKa | 10.62 (at 25°C) | [3][4][5][6] |

| Predicted pKa (strongest basic) | 10.21 |

Table 1: pKa Values of this compound

| Property | Value | Solvents | Reference |

| Solubility | Insoluble / Not easily soluble | Water | [1][3][4][6] |

| Soluble | Chloroform, Methanol, Ethyl Ether, Benzene | [1][3][4][6] |

Table 2: Solubility of this compound

Experimental Protocols for pKa Determination

The determination of the pKa of a hydrophobic amine like this compound requires careful consideration of its low aqueous solubility. Potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy are two common and reliable methods.

Potentiometric Titration

Potentiometric titration is a highly accurate method for pKa determination. For poorly water-soluble bases, the titration is typically performed in a mixed solvent system, such as a water-methanol mixture.

Methodology:

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable methanol-water mixture (e.g., 1:9 v/v). The solution is then slightly acidified with a standard solution of a strong acid (e.g., HCl) to ensure the amine is fully protonated.

-

Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred. The solution should be maintained at a constant temperature (e.g., 25°C).

-

Data Acquisition: The solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is recorded after each incremental addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the protonated amine has been neutralized. The first derivative of the titration curve can be used to accurately determine the equivalence point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for pKa determination that relies on monitoring the chemical shift changes of specific nuclei as a function of pH.

Methodology:

-

Sample Preparation: A series of samples of this compound are prepared in a suitable solvent system (e.g., D2O with a co-solvent like deuterated methanol to ensure solubility) across a range of pH (or pD) values.

-

NMR Data Acquisition: 1H or 13C NMR spectra are acquired for each sample. The chemical shifts of the protons or carbons adjacent to the amine group are most sensitive to changes in protonation state.

-

Data Analysis: The chemical shift of a selected nucleus is plotted against the pH of the solution. The resulting data will form a sigmoidal curve. This curve is then fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental acid-base equilibrium of this compound and a typical experimental workflow for its pKa determination by potentiometric titration.

References

Tetradecylamine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for tetradecylamine based on publicly available Safety Data Sheets (SDS). It is intended for informational purposes for a professional audience. The detailed experimental methodologies used to derive the quantitative safety data presented are not typically disclosed in these sources and are therefore not included in this guide. Always refer to the specific Safety Data Sheet provided by your supplier for the most accurate and up-to-date information, and perform a thorough risk assessment before use.

Introduction

This compound, also known as myristylamine or 1-aminotetradecane, is a primary alkylamine used as an intermediate in the synthesis of cationic and amphoteric surfactants, germicides, and other chemical agents.[1][2] Its utility in research and development, particularly in drug development and materials science, necessitates a thorough understanding of its hazard profile and the implementation of stringent safety protocols to protect laboratory personnel and the environment. This guide synthesizes critical safety information and provides clear, actionable recommendations for the safe handling, storage, and disposal of this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in Table 1. This information is crucial for understanding its behavior under various laboratory conditions and for planning appropriate safety measures.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₄H₃₁N | [3][4] |

| Molecular Weight | 213.40 g/mol | [3] |

| Appearance | White to pinkish or off-white solid/crystals | [2][4][5] |

| Odor | Fishy, ammonia-like | [5] |

| Melting Point | 37 - 42 °C (98.6 - 107.6 °F) | [2][5] |

| Boiling Point | 291 °C (555.8 °F) at 760 mmHg | [5] |

| Flash Point | > 110 °C (> 230 °F) | [5] |

| Solubility | Insoluble in water; Soluble in chloroform and methanol. | [4] |

| Specific Gravity | 0.800 @ 25 °C (water=1) | [1] |

| Vapor Pressure | < 0.1 mmHg @ 20 °C | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] It is crucial to understand its potential health and environmental effects.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | References |

| Skin Corrosion/Irritation | 1C / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | [3][6][7] |

| Serious Eye Damage/Eye Irritation | 1 / 2 | H318: Causes serious eye damage / H319: Causes serious eye irritation | [3][7][8] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [3][7] |

| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life | [3][7] |

| Chronic Aquatic Toxicity | - | May cause long-term adverse effects in the aquatic environment | [1] |

| Acute Toxicity (Oral) | - | Harmful if swallowed | [1] |

| Skin Sensitization | - | May cause sensitization by skin contact | [1] |

Summary of Potential Health Effects:

-

Ingestion: Harmful if swallowed. Can cause chemical burns in the mouth and gastrointestinal tract.[1]

-

Inhalation: Vapors or mists may be irritating to the respiratory tract.[1][3]

-

Skin Contact: Causes severe skin burns and may be absorbed through the skin.[1] It can also cause skin sensitization.[1]

-

Eye Contact: Causes serious eye damage, with the potential for permanent injury.[1] Vapors can also be irritating.[1]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is essential to minimize exposure. The following workflow outlines the key stages and necessary precautions.

Personal Protective Equipment (PPE): Based on the hazard assessment, the following PPE is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | Protection | Specification and Rationale | References |

| Eyes/Face | Safety Goggles & Face Shield | Required for protection against liquid splashes and chemical vapors. Must meet ANSI Z87.1 standard. | [1][9][10] |

| Hands | Chemical-resistant gloves | Nitrile or other appropriate resistant gloves should be worn. Inspect gloves before use and change them immediately if contaminated. | [1][9][10] |

| Body | Lab Coat / Chemical Protective Clothing | A lab coat is the minimum requirement. For tasks with a higher risk of splashing, chemical-resistant aprons or suits may be necessary. | [1][9][10] |

| Respiratory | Respirator (if necessary) | Use a NIOSH-approved respirator with an appropriate cartridge if working outside a fume hood or if ventilation is inadequate to control vapor/dust exposure. | [1] |

| Feet | Closed-toe shoes | Required to protect against spills and falling objects. | [9] |

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 4: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Procedure | References |

| Eye Contact | Immediately flush eyes with plenty of water for at least 20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][11][12] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [1][13] |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. | [1][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][6] |

Firefighting and Accidental Release Measures

Firefighting: this compound is combustible but has a high flash point.[1][5]

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, carbon dioxide, or water spray. For large fires, water spray or fog is recommended.[1][7][14]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Heating may cause containers to rupture violently.[1] Combustion produces toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[1]

-

Protective Equipment: Firefighters should wear full body protective clothing and self-contained breathing apparatus (SCBA).[1]

Accidental Release Measures: In case of a spill, follow these procedures diligently.

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as detailed in Table 3. Avoid breathing dust or vapors.[1]

-

Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways, as it is very toxic to aquatic life.[1]

-

Containment and Cleanup:

-

For solid spills, carefully sweep or scoop the material to avoid creating dust and place it into a labeled, sealed container for disposal.[15]

-

For liquid/molten spills, contain and absorb the spill with an inert material such as sand, earth, or vermiculite.[1]

-

Once absorbed, collect the material into a suitable container for disposal.[1]

-

Wash the spill area thoroughly with soap and water.[16]

-

Storage and Disposal

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

Table 5: Storage and Incompatibility

| Parameter | Recommendation | References |

| Storage Conditions | Store in original, tightly sealed containers in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames. Store locked up. | [1][17] |

| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, and acid anhydrides. Avoid contact with copper and aluminum and their alloys. | [1][7] |

Disposal: Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations. Waste generators must consult with hazardous waste regulations to ensure complete and accurate classification.[5] Do not dispose of it in the environment.[7]

Conclusion

This compound is a valuable chemical intermediate with significant hazards that demand respect and careful handling. By adhering to the guidelines outlined in this technical guide—including the use of appropriate engineering controls, diligent use of personal protective equipment, and preparedness for emergencies—researchers, scientists, and drug development professionals can mitigate the risks associated with its use. A proactive and informed approach to safety is paramount when working with this and any other hazardous chemical.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. 1-Tetradecylamine | 2016-42-4 [chemicalbook.com]

- 3. This compound | C14H31N | CID 16217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Tetradecylamine, CasNo.2016-42-4 EAST CHEMSOURCES LIMITED China (Mainland) [echemsouces.lookchem.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 1-Tetradecylamine - Safety Data Sheet [chemicalbook.com]

- 8. N,N-Dimethylthis compound | C16H35N | CID 8211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 10. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]

- 11. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]

- 12. First Aid for Eye Injuries [webmd.com]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 14. actylislab.com [actylislab.com]

- 15. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]

- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 17. This compound | 2016-42-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

A Technical Guide to Commercial Sources of High-Purity Tetradecylamine for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources of high-purity tetradecylamine (also known as myristylamine), a critical long-chain primary amine utilized in advanced research and pharmaceutical development. This document offers a comparative analysis of commercial suppliers, detailed experimental protocols for its application, and visual workflows to aid in sourcing and experimental design.

Commercial Availability and Supplier Comparison

High-purity this compound is available from a range of chemical suppliers, each offering various grades and purities. The selection of an appropriate supplier is a critical first step in research and development, directly impacting the reproducibility and quality of experimental outcomes. Key considerations when sourcing this compound include purity, impurity profiles, consistency between batches, and the availability of comprehensive analytical documentation such as Certificates of Analysis (CoA).

Below is a comparative table summarizing the offerings of several prominent commercial suppliers of this compound. This data has been compiled from publicly available information on supplier websites. Researchers are advised to request batch-specific CoAs for the most accurate and up-to-date information.

| Supplier | Product Name/Number | Purity Specification | CAS Number | Key Documents Available |

| Sigma-Aldrich (Merck) | This compound, 95% (T10200) | 95% | 2016-42-4 | Certificate of Analysis, Certificate of Origin, Safety Data Sheet[1][2] |

| Biosynth | This compound (FT69966) | min. 98% (GC) | 2016-42-4 | Product Specification Sheet, ¹H-NMR Spectrum[3] |

| Kerui Chemicals | This compound/Myristylamine (A14) | Not specified | 2016-42-4 | General Product Information |

| ChemScene | This compound (CS-0168436) | ≥98% | 2016-42-4 | General Product Information, Safety Data Sheet |

| Tokyo Chemical Industry (TCI) | This compound (T0164) | min. 96.0% (GC) | 2016-42-4 | Specifications, Safety Data Sheet[4] |

| Thermo Scientific Chemicals | 1-Tetradecylamine, 98% | 98% | 2016-42-4 | General Product Information, Safety Data Sheet[5] |

Experimental Protocols

The utility of high-purity this compound in research is broad, with significant applications in the synthesis of nanoparticles for drug delivery systems. Its long alkyl chain imparts hydrophobic properties, making it an effective capping agent and stabilizer for various nanoparticle formulations.

General Protocol for Purity Verification by Gas Chromatography-Mass Spectrometry (GC-MS)

It is crucial to verify the purity of commercially sourced this compound, as impurities can significantly affect experimental outcomes.

Objective: To confirm the purity of this compound and identify any potential impurities.

Materials:

-

This compound sample

-

High-purity solvent (e.g., hexane or ethyl acetate)

-

GC-MS system equipped with a suitable capillary column (e.g., DB-5ms)

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).

-

GC-MS Analysis:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/minute, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Scan range from m/z 50 to 500.

-

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak corresponding to this compound. The mass spectrum of this peak should be compared with a reference spectrum from a database (e.g., NIST).[6] The percentage purity can be calculated based on the peak area of this compound relative to the total peak areas of all components.

Generalized Protocol for the Surface Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes a general method for the surface modification of gold nanoparticles using this compound as a capping agent to enhance their hydrophobicity. This is a common step in preparing nanoparticles for encapsulation of hydrophobic drugs.

Objective: To synthesize this compound-capped gold nanoparticles.

Materials:

-

Tetrachloroauric (III) acid (HAuCl₄) solution (1 mM)

-

Sodium citrate dihydrate solution (38.8 mM)

-

High-purity this compound

-

Ethanol

-

Ultrapure water

Methodology:

-

Synthesis of Citrate-Stabilized AuNPs (Turkevich Method):

-

In a clean flask, bring 50 mL of 1 mM HAuCl₄ solution to a vigorous boil with stirring.

-

Rapidly add 5 mL of 38.8 mM sodium citrate solution. The solution color will change from yellow to deep red, indicating the formation of AuNPs.

-

Continue boiling for 15 minutes, then cool to room temperature.[7]

-

-

Surface Functionalization with this compound:

-

Prepare a solution of this compound in ethanol (e.g., 10 mg/mL).

-

To the citrate-stabilized AuNP solution, add the this compound solution dropwise while stirring. An excess of this compound is typically used to ensure complete surface coverage.

-

Allow the mixture to react overnight at room temperature with gentle stirring. This facilitates the displacement of citrate ions by this compound on the nanoparticle surface.

-

-

Purification of Functionalized AuNPs:

-

Purify the functionalized AuNPs by centrifugation to remove excess unbound this compound. The centrifugation speed and duration will depend on the nanoparticle size.

-

Discard the supernatant and resuspend the nanoparticle pellet in fresh ethanol. Repeat the washing step two more times.

-

The final pellet of this compound-capped AuNPs can be redispersed in a suitable organic solvent for further use.

-

Generalized Protocol for the Preparation of Cationic Liposomes

This compound can be incorporated into liposomal formulations to impart a positive surface charge, which can enhance interaction with negatively charged cell membranes and improve drug delivery.

Objective: To prepare cationic liposomes incorporating this compound.

Materials:

-

Neutral lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)

-

Cholesterol

-

High-purity this compound

-

Chloroform

-

Aqueous buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

Methodology (Thin-Film Hydration Method):

-

Lipid Film Formation:

-

Dissolve the desired molar ratios of DPPC, cholesterol, and this compound in chloroform in a round-bottom flask.

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film by adding the aqueous buffer (pre-warmed to a temperature above the lipid phase transition temperature) to the flask.

-

Agitate the flask by vortexing or sonication until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).

-

-

Size Reduction (Optional but Recommended):

-

To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes of a defined pore size.

-

-

Characterization:

-

The resulting cationic liposomes should be characterized for their size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

-

Visualizing Workflows and Pathways

To further aid researchers, the following diagrams, generated using Graphviz, illustrate key decision-making and experimental processes.

Caption: Workflow for selecting a commercial supplier of high-purity this compound.

Caption: Generalized workflow for surface functionalization of nanoparticles with this compound.

This technical guide provides a foundational resource for researchers and professionals working with high-purity this compound. By carefully selecting commercial sources and employing robust experimental protocols, the potential of this versatile molecule in advancing drug delivery and other research areas can be fully realized.

References

Tetradecylamine as a Primary Amine Surfactant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecylamine, also known as Myristylamine, is a primary alkylamine with a 14-carbon aliphatic chain. Its chemical formula is CH₃(CH₂)₁₃NH₂. This molecule is amphiphilic, possessing a long, hydrophobic alkyl tail and a hydrophilic primary amine head group. This structure allows this compound to function as a cationic surfactant, particularly in acidic aqueous solutions where the amine group is protonated (R-NH₃⁺). It is a versatile chemical intermediate used in the synthesis of other cationic and amphoteric surfactants, germicides, and pigment dispersants.[1][2] In the fields of materials science and drug delivery, this compound is widely employed as a surface-active agent for stabilizing nanoparticles, functionalizing surfaces, and forming drug-carrying vesicles like liposomes. This guide provides an in-depth overview of its properties, applications, and relevant experimental methodologies.

Physicochemical and Surfactant Properties

This compound is a white to pink crystalline solid at room temperature with a characteristic faint ammonia-like odor.[1][2] It is not readily soluble in water but shows good solubility in organic solvents like chloroform and methanol.[1][2] The primary amine group confers basicity, allowing it to react with acids to form the corresponding ammonium salts, which exhibit significantly higher aqueous solubility.[1]

Data Summary

The key quantitative properties of this compound are summarized below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₁₄H₃₁N | [2] |

| Molecular Weight | 213.40 g/mol | [3] |

| CAS Number | 2016-42-4 | |

| Appearance | White to pink crystalline solid | [2] |

| Melting Point | 38-40 °C | |

| Boiling Point | 162 °C @ 15 mmHg | |

| pKa | 10.62 (at 25 °C) | [2] |

| Purity | ≥95% - 98% (Commercial Grades) | |

| Water Solubility | Insoluble | [2] |

| Primary Amine Content | ≥98% | |

Table 2: Surfactant Properties of Related Tetradecyl-Chain Cationic Surfactants

| Surfactant | CMC (mM in water) | Temperature (°C) | Method | Source(s) |

|---|---|---|---|---|

| This compound Hydrochloride | Value reported in literature | N/A | N/A | [4] |

| Tetradecyltrimethylammonium Bromide (TTAB) | ~3.56 | 25 | Conductivity, Tensiometry | [1] |

| Sodium Tetradecyl Sulfate (anionic) | 2.1 | 25 | N/A |[5] |

Note: The Critical Micelle Concentration (CMC) is a fundamental property defining the concentration above which surfactant monomers aggregate to form micelles. While this compound itself is insoluble, its protonated salt, this compound Hydrochloride (Tetradecylammonium chloride), acts as a cationic surfactant in aqueous solutions. The precise CMC value from primary literature was not available in the searched resources, but its determination is well-documented.[4] For comparison, the CMC of the related quaternary ammonium surfactant, TTAB, is provided.

Key Applications in Research and Development

The dual functionality of its alkyl chain and amine headgroup makes this compound a valuable tool in several advanced applications.

Nanoparticle Synthesis

Long-chain alkylamines like this compound and the closely related Oleylamine are crucial in the synthesis of high-quality colloidal nanoparticles, including metal oxides, quantum dots, and metallic nanocrystals.[2] In these syntheses, this compound can serve multiple roles:

-

Solvent: It can act as a high-boiling-point solvent for the thermal decomposition of precursors.

-

Capping Agent/Ligand: The amine headgroup coordinates to the surface of the growing nanocrystal, preventing aggregation and controlling particle size and shape.

-

Reducing Agent: At elevated temperatures, it can act as a reducing agent for certain metal salt precursors.

The "hot-injection" method is a common approach where precursors are rapidly injected into hot this compound, leading to the nucleation and controlled growth of monodisperse nanoparticles.

Drug Delivery Systems

In drug development, this compound and other long-chain amines are used to create cationic delivery vehicles.

-

Cationic Liposomes: Incorporating this compound or its derivatives (like Stearylamine) into a phospholipid bilayer results in liposomes with a net positive surface charge. This positive zeta potential enhances the stability of the formulation and promotes interaction with negatively charged cell membranes, potentially improving cellular uptake of encapsulated drugs.

-

Nanoparticle Functionalization: Drugs can be encapsulated within a nanoparticle matrix, and this compound can be used as a surface coating. This functionalization can influence the drug release profile and the nanoparticle's biological interactions. Recently, a derivative of gemcitabine was synthesized with a tetradecyl chain to improve its encapsulation and efficacy in a liposomal formulation for cancer therapy.

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC) by Conductometry

This protocol describes the determination of the CMC for an ionic surfactant like this compound Hydrochloride in an aqueous solution. The principle relies on the change in the slope of conductivity versus concentration that occurs at the CMC.[1][6]

Materials & Equipment:

-

This compound Hydrochloride

-

High-purity deionized water

-

Conductivity meter with a temperature-controlled cell

-

Calibrated magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound Hydrochloride (e.g., 50 mM) in deionized water. Ensure it is fully dissolved.

-

Initial Measurement: Place a known volume of deionized water (e.g., 100 mL) into the conductivity cell vessel. Allow it to thermally equilibrate to the desired temperature (e.g., 25 °C) with gentle stirring. Record the initial conductivity.

-

Titration: Add small, precise aliquots of the stock solution to the water. After each addition, allow the reading to stabilize and record the conductivity.

-

Initially, add aliquots that result in small concentration increments (e.g., 0.1 mM steps).

-

Continue additions, passing well beyond the expected CMC.

-

-

Data Analysis:

-

Calculate the precise molar concentration of the surfactant after each addition.

-

Plot the specific conductivity (κ) as a function of the surfactant concentration (C).

-

The plot will show two distinct linear regions with different slopes.[6] The concentration at which the slope changes corresponds to the CMC.

-

Determine the intersection point of the two lines fitted to the data points before and after the break. This intersection is the CMC.

-

Protocol 2: Synthesis of Metal Oxide Nanoparticles via Hot-Injection

This is a generalized protocol for synthesizing monodisperse nanoparticles using this compound as a solvent and capping agent, adapted from methods using similar long-chain amines.[2]

Materials & Equipment:

-

Metal precursor (e.g., metal acetylacetonate, metal chloride)

-

This compound (TDA)

-

High-boiling point co-solvent (e.g., Dioctyl ether), optional

-

Three-neck flask, condenser, heating mantle with temperature controller, thermocouple

-

Schlenk line for inert atmosphere (Argon or Nitrogen)

-

Syringes, needles

-

Antisolvent (e.g., ethanol, acetone) for precipitation

-

Centrifuge

Procedure:

-

Setup: Assemble the three-neck flask with the condenser, thermocouple, and a rubber septum in the heating mantle. Connect the setup to the Schlenk line to maintain an inert atmosphere.

-

Solvent Degassing: Add this compound (and co-solvent, if used) to the flask. Heat the mixture under vacuum (e.g., to 120 °C) for 30-60 minutes to remove water and dissolved oxygen. Then, switch to an inert gas atmosphere.

-

Precursor Solution: In a separate vial under an inert atmosphere, dissolve the metal precursor in a suitable solvent. Alternatively, for a "heat-up" synthesis, the precursor can be added directly to the TDA at the beginning.

-

Heating: Heat the TDA in the reaction flask to the desired reaction temperature (e.g., 200-300 °C).

-

Injection: Once the temperature is stable, rapidly inject the precursor solution into the hot TDA solution using a syringe. A color change typically indicates the nucleation of nanoparticles.

-

Growth/Annealing: Maintain the reaction at the set temperature for a specific period (e.g., 30-120 minutes) to allow the nanoparticles to grow to the desired size.

-

Isolation: Cool the reaction mixture to room temperature. Add an antisolvent to flocculate the nanoparticles.

-

Purification: Separate the nanoparticles by centrifugation. Discard the supernatant and re-disperse the nanoparticle pellet in a nonpolar solvent like hexane or toluene. Repeat the precipitation and re-dispersion steps 2-3 times to remove excess TDA and byproducts.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key concepts related to this compound's function as a surfactant.

References

Tetradecylamine: A Technical Guide to its Natural Occurrence and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecylamine, also known as myristylamine, is a long-chain primary aliphatic amine with the chemical formula C₁₄H₃₁N. While extensively utilized in industrial applications as a surfactant and corrosion inhibitor, its natural occurrence and biological roles are less comprehensively understood. This technical guide provides an in-depth overview of the known natural sources of this compound, methodologies for its detection, and a discussion of its potential, though largely unexplored, biological significance. The information presented is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Sources

This compound has been identified as a natural constituent in the plant kingdom and is also implicated in microbial metabolism.

In Plants

The primary documented natural source of this compound is the fruit of Averrhoa bilimbi , a tropical tree cultivated in Southeast Asia.[1][2][3][4][5] While phytochemical analyses of Averrhoa bilimbi have confirmed the presence of various classes of compounds including alkaloids, flavonoids, and saponins, specific quantitative data on the concentration of this compound remains to be elucidated.[1][2][3][4][5] Aliphatic amines, in general, are known to occur in plants as products of amino acid metabolism and can play roles in growth, development, and stress responses.[6][7][8]

In Microorganisms

The presence and metabolism of long-chain amines have been noted in various microorganisms. While direct isolation of this compound from a specific microorganism as a primary metabolite is not extensively documented, its degradation by certain bacterial strains has been studied. For instance, some bacteria are known to utilize long-chain amines as a carbon and/or nitrogen source, indicating the presence of these compounds in the microbial environment.[9] The antimicrobial properties of this compound and its derivatives suggest a potential role in microbial interactions.[10][11][12]

Quantitative Data

A significant gap in the current body of research is the lack of quantitative data for this compound in its natural sources. The table below summarizes the currently identified sources and highlights the absence of concentration measurements.

| Natural Source | Organism | Part/Matrix | Concentration | Reference |

| Plant | Averrhoa bilimbi | Fruit | Not Reported | [1][2][3][4][5] |

| Microorganism | Various Bacteria | Culture/Environment | Not Reported | [9] |

Table 1: Natural Sources of this compound and Availability of Quantitative Data. This table underscores the need for future research to quantify the concentration of this compound in Averrhoa bilimbi and other potential natural sources to better understand its physiological and ecological relevance.

Experimental Protocols

The following section details a generalized experimental workflow for the extraction and identification of this compound from a plant matrix, based on established methods for the analysis of long-chain aliphatic amines.

Extraction of this compound from Plant Material (e.g., Averrhoa bilimbi fruit)

This protocol is a composite of standard procedures for the extraction of phytochemicals, including amines, from plant tissues.[1][2][3][13]

-

Sample Preparation:

-

Fresh fruit material is washed, chopped, and freeze-dried to preserve chemical integrity.

-

The dried material is ground into a fine powder using a laboratory mill.

-

-

Solvent Extraction:

-

The powdered plant material (e.g., 100 g) is subjected to Soxhlet extraction or maceration with a suitable solvent. A common approach involves sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like n-hexane to remove lipids, followed by a more polar solvent like methanol or an ethanol-water mixture to extract amines and other polar compounds.[1][5]

-

For targeted amine extraction, an acidified alcoholic solvent (e.g., methanol with 1% HCl) can be used to protonate the amines, enhancing their solubility.

-

-

Acid-Base Partitioning for Amine Enrichment:

-

The crude extract is dissolved in a suitable organic solvent (e.g., diethyl ether or chloroform) and washed with an acidic aqueous solution (e.g., 5% HCl).

-

The amine salts will partition into the aqueous phase.

-

The aqueous phase is then basified (e.g., with NaOH to pH > 10) to deprotonate the amine salts.

-